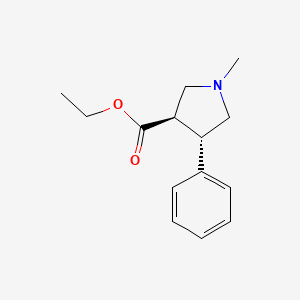

ethyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate

Description

Ethyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by:

- Stereochemistry: (3R,4S) configuration, critical for its spatial orientation and biological interactions.

- Substituents: A phenyl group at position 4, a methyl group at position 1, and an ethyl ester at position 2.

Properties

IUPAC Name |

ethyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-17-14(16)13-10-15(2)9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASVXEYIDKFYPJ-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate typically involves the use of glycine ethyl ester as a starting material. The process includes several steps such as amino addition, protective group formation, and ring closure . The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

Ethyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study enzyme interactions and metabolic pathways.

Medicine: This compound has potential therapeutic applications due to its biological activity.

Industry: It can be used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ethyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related pyrrolidine derivatives, focusing on stereochemistry, substituents, and inferred physicochemical/biological properties.

2.1. Substituent Variations

2.2. Stereochemical Impact

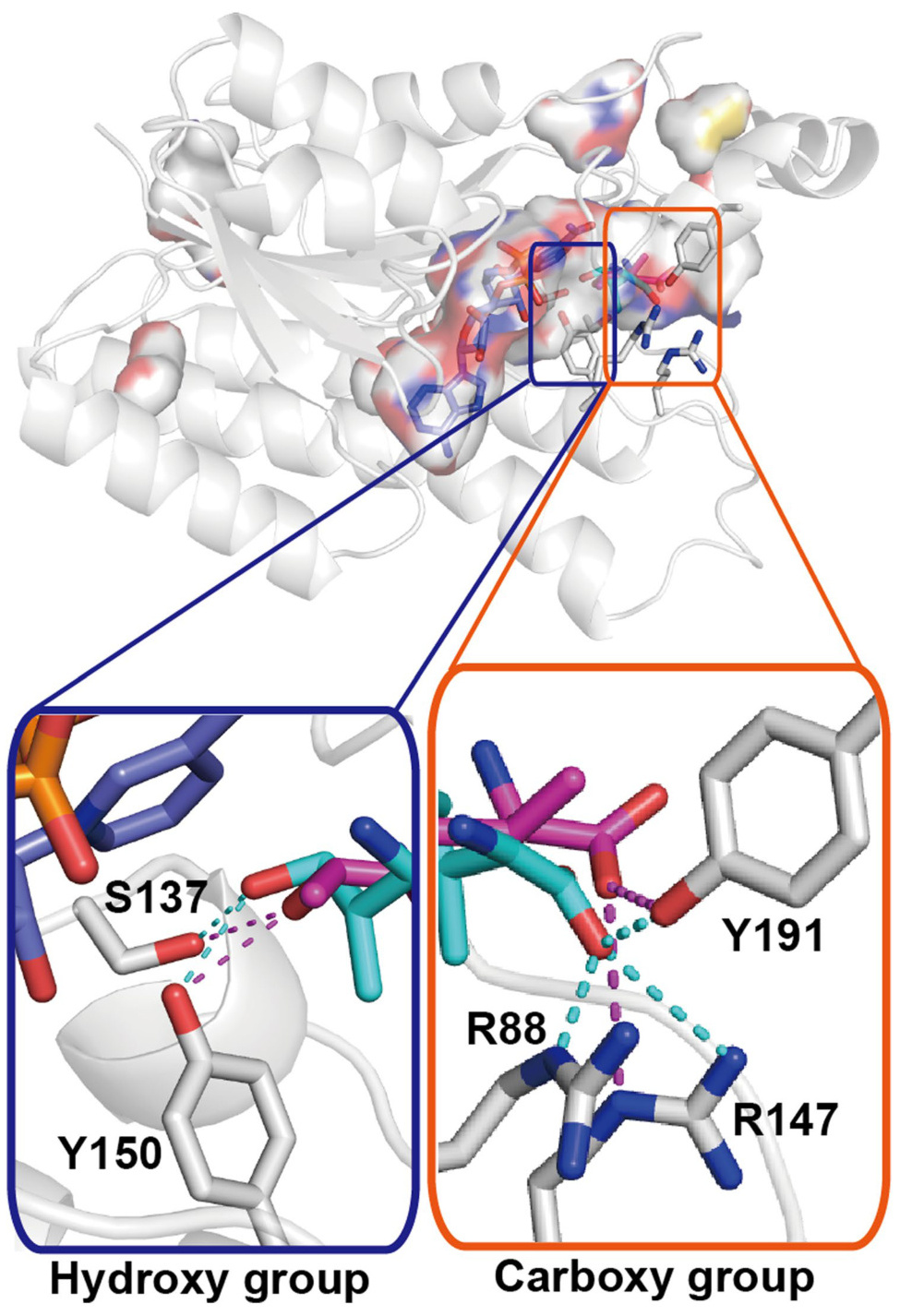

- Binding Modes : highlights that diastereomers (e.g., (2S,3R,4R) vs. (2S,3R,4S)-4-HIL) exhibit distinct hydrogen-bonding patterns and salt bridges with enzymes . This implies that the (3R,4S) configuration of the target compound may confer unique target-binding specificity compared to its stereoisomers.

- Synthetic Accessibility : The (3R,4S) configuration is often achieved via asymmetric synthesis or chiral resolution, as seen in analogs like BP 1531 .

2.3. Functional Group Influence

- Ester vs. Carboxylic Acid : Ethyl esters (target compound) are more lipophilic than carboxylic acids (e.g., BP 1531), favoring passive diffusion across membranes. Conversely, carboxylic acids may improve solubility and enable ionic interactions with targets .

Key Research Findings

- Structural Flexibility : Pyrrolidine derivatives tolerate diverse substituents (e.g., benzyl, chlorophenyl, benzodioxol) without compromising core stability, making them versatile scaffolds .

- Stereochemical Sensitivity: Minor changes in configuration (e.g., 3R,4S vs. 3S,4R) can drastically alter biological activity, as seen in enzyme-binding studies .

- Metabolic Considerations : Ethyl esters (target compound) may offer prolonged half-life compared to methyl esters or carboxylic acids due to slower hydrolysis .

Biological Activity

Ethyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate is a chiral compound with significant biological activity, primarily due to its interactions with various enzymes and receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Structural Features and Synthesis

This compound features a pyrrolidine ring substituted with a methyl group and a phenyl group, along with a carboxylate moiety. The stereochemistry at positions 3 and 4 is critical for its biological interactions.

Synthesis Overview:

The synthesis typically involves starting materials like glycine ethyl ester, followed by several steps including amino addition, protective group formation, and ring closure. Optimized industrial methods may utilize continuous flow chemistry to enhance yield and purity .

The compound's biological activity is largely attributed to its ability to modulate enzyme activity and influence signaling pathways. It has been shown to interact with specific molecular targets, potentially altering the function of enzymes involved in critical biochemical processes. For instance:

- Enzyme Interaction: this compound can bind to active sites of enzymes, either inhibiting or activating their functions.

- Signaling Pathways: It influences pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A comparative analysis of its activity against different leukemias and solid tumors reveals notable potency:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Murine L1210 Leukemia | 10 | Potent cytotoxicity |

| Human HL-60 Promyelocytic | 15 | Significant growth inhibition |

| HeLa-S(3) Uterine Carcinoma | 12 | Effective in reducing cell viability |

These findings indicate that the compound may inhibit DNA and protein synthesis within these cells, affecting key enzymatic activities related to cellular proliferation .

Study on Enzyme Interactions

A study focused on the interaction of this compound with various enzymes highlighted its potential as a therapeutic agent. The compound was tested for its ability to inhibit key enzymes involved in nucleotide synthesis:

- DNA Polymerase Inhibition: The compound showed significant inhibition of DNA polymerase activity at concentrations as low as 100 µM.

- Mechanistic Insights: The mode of action involved nonspecific interactions with DNA bases, leading to cross-linking effects that hindered replication processes .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for therapeutic applications in treating various cancers and possibly other diseases where enzyme modulation is beneficial. Its ability to influence critical signaling pathways makes it a candidate for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.